molecular formula C16H15NO2 B100801 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde CAS No. 18073-15-9

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Cat. No. B100801
CAS RN: 18073-15-9
M. Wt: 253.29 g/mol
InChI Key: CPXAGPKGSHRHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a compound that is structurally related to carbazole derivatives. Carbazoles are a group of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related research on carbazole derivatives and their chemical behavior.

Synthesis Analysis

The synthesis of carbazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2,4-dimethyl-6H-pyrido[3,2-b]carbazole, an isomer of the antitumor alkaloid ellipticine, was achieved via the Combes-Beyer reaction, which is a method used to construct heterocyclic compounds . This suggests that similar synthetic strategies might be applicable for the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, although the specific details would depend on the functional groups and the desired substitution pattern on the carbazole core.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a tricyclic core, which can be further substituted with various functional groups. Spectroscopic and crystallographic techniques are often employed to characterize these molecules. For example, the characterization of 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole involved the use of Hirshfeld surface analysis to understand the intermolecular interactions . Such techniques would be essential in analyzing the molecular structure of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde to determine its conformation and packing in the solid state.

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, which are often influenced by the substituents present on the core structure. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile in nucleophilic substitution reactions to yield trisubstituted indole derivatives . This indicates that the aldehyde group in 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde could potentially be reactive towards nucleophiles, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives like 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity. While the specific properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are not detailed in the provided papers, related compounds have been studied. For instance, the Dakin oxidation of dimethoxyindole carbaldehydes to indoloquinones suggests that the methoxy and aldehyde groups can play a significant role in the oxidative behavior of these molecules .

Scientific Research Applications

Synthesis of Ellipticines

A key application of 1,4-dimethylcarbazole-3-carbaldehyde, closely related to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, is in the synthesis of ellipticines. These compounds are significant due to their potential use in various pharmaceutical and biochemical applications. For instance, 1,4-Dimethylcarbazole-3-carbaldehyde has been used in the preparation of ellipticine, a notable compound due to its biological properties (Jackson, Jenkins & Shannon, 1977).

Natural Carbazole Compounds

The title compound, including a methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde structure, has been isolated from natural sources like the twigs of Clausena lansium. These natural carbazole compounds are of interest due to their unique structural features and potential biological activities (Fun, Maneerat, Laphookhieo & Chantrapromma, 2009).

Development of Fluorescent Dyes

Carbazole derivatives, such as 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde, are used in the synthesis of fluorescent styryl dyes. These compounds have been studied for their photophysical properties, showcasing their potential in applications like optical sensors and molecular electronics (Umape, Gawale & Sekar, 2014).

Antitumor Activity

Compounds derived from 2-(2-aminoethyl)-6-methoxy-1,4-dimethylcarbazole have been explored for their antitumor properties. These derivatives have shown promising results in cytotoxicity for cultured cells and good antitumor activity in vivo, suggesting their potential use in cancer treatment (Jasztold-Howorko et al., 1994).

Synthesis of Natural Alkaloids

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde and its derivatives have been used in the synthesis of natural alkaloids, such as those isolated from plants like Clausena lansium. These synthesized compounds are significant due to their potential biological activities and applications in natural product chemistry (Ma et al., 2014).

Development of Photopolymerization Compounds

Carbazole-based compounds with aldehyde and cyanoacetic acid groups have been synthesized and used in photopolymerization processes. Their unique optical properties make them suitable for applications in photovoltaic devices and as photosensitizers (Abro et al., 2017).

Safety And Hazards

The safety information available indicates that “6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)15-13-7-12(19-3)4-5-14(13)17-16(9)15/h4-8,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXAGPKGSHRHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171001
Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

CAS RN

18073-15-9
Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18073-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18073-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Reactant of Route 5
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Reactant of Route 6
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Citations

For This Compound
4
Citations
HA Tran-Thi, T Nguyen-Thi, S Michel… - Chemical and …, 2004 - jstage.jst.go.jp
Various 2, 2, 5, 11-tetramethyl-and 2, 2, 5, 6, 11-pentamethyl-2, 6-dihydropyrano [3, 2-b] carbazole derivatives were synthesized by condensation of 3-methylbut-2-enal or 3-chloro-3-…
Number of citations: 22 www.jstage.jst.go.jp
Z Spandana, R Sreenivasulu… - Letters in Organic …, 2019 - ingentaconnect.com
Carbazole is an important type of tricyclic nitrogen containing compound and isolated first from coal tar in 1872 by Graebe and Glazer. Carbazole alkaloids have received considerable …
Number of citations: 33 www.ingentaconnect.com
PM Luthra, N Kumar - Mini Reviews in Medicinal Chemistry, 2021 - ingentaconnect.com
The carbazole skeleton, a key structural motif occurring naturally or chemically synthesized, showed various biological activities. Molecular hybridization based on the combination of …
Number of citations: 10 www.ingentaconnect.com
B Vehar, M Hrast, A Kovač, J Konc, K Mariner… - Bioorganic & medicinal …, 2011 - Elsevier
d-Alanine:d-alanine ligase (Ddl), an intracellular bacterial enzyme essential for cell wall biosynthesis, is an attractive target for development of novel antimicrobial drugs. This study …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.